N'~1~-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}BENZOHYDRAZIDE
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Overview
Description
N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitrophenyl group and a benzohydrazide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 1-(2-pyrrolyl)methylene benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity . The compound’s nitrophenyl group can also participate in electron transfer reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide: Similar in structure but with different substituents on the pyrrole ring.
Indole derivatives: Compounds with similar biological activities, such as anti-inflammatory and analgesic properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit various biological activities.
Uniqueness
N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide stands out due to its specific combination of a nitrophenyl group and a benzohydrazide moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H14N4O3 |
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Molecular Weight |
334.3g/mol |
IUPAC Name |
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N4O3/c23-18(14-5-2-1-3-6-14)20-19-13-17-7-4-12-21(17)15-8-10-16(11-9-15)22(24)25/h1-13H,(H,20,23)/b19-13+ |
InChI Key |
RCHPRTQTOMONJU-CPNJWEJPSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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